- Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids, Angewandte Chemie, 2013, 52(23), 6072-6075

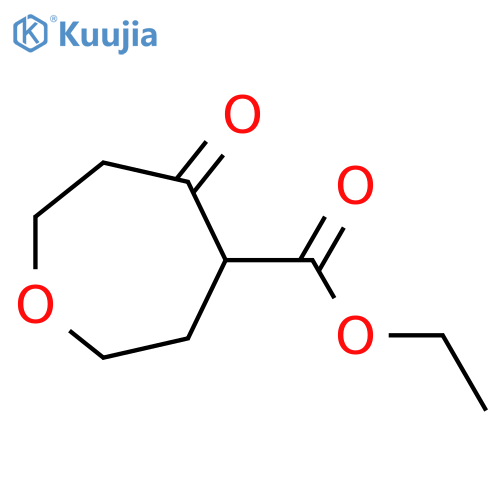

Cas no 938181-32-9 (ethyl 5-oxooxepane-4-carboxylate)

938181-32-9 structure

Nombre del producto:ethyl 5-oxooxepane-4-carboxylate

Número CAS:938181-32-9

MF:C9H14O4

Megavatios:186.205063343048

MDL:MFCD22544171

CID:2116316

PubChem ID:68930012

ethyl 5-oxooxepane-4-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- ethyl 5-oxooxepane-4-carboxylate

- Ethyl 5-oxo-oxepane-4-carboxylate

- 5-Oxooxepane-4-carboxylic acid ethyl ester

- AB77314

- ETHYL5-OXOOXEPANE-4-CARBOXYLATE

- AKOS027338492

- AS-61014

- Ethyl 5-oxo-4-oxepanecarboxylate

- EN300-256692

- MFCD22544171

- CS-0047300

- W11163

- SY126056

- DA-33740

- 938181-32-9

- SCHEMBL4143964

- FTRZAHWLSIAJSW-UHFFFAOYSA-N

-

- MDL: MFCD22544171

- Renchi: 1S/C9H14O4/c1-2-13-9(11)7-3-5-12-6-4-8(7)10/h7H,2-6H2,1H3

- Clave inchi: FTRZAHWLSIAJSW-UHFFFAOYSA-N

- Sonrisas: O=C(C1CCOCCC1=O)OCC

Atributos calculados

- Calidad precisa: 186.08920892g/mol

- Masa isotópica única: 186.08920892g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 3

- Complejidad: 200

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 0.4

- Superficie del Polo topológico: 52.6Ų

Propiedades experimentales

- Denso: 1.122±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de ebullición: 280.7±40.0 ºC (760 Torr),

- Punto de inflamación: 120.8±27.4 ºC,

- Disolución: Dissolution (37 g/l) (25 º C),

ethyl 5-oxooxepane-4-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D769054-1g |

Ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 95% | 1g |

$450 | 2024-06-07 | |

| abcr | AB462265-250mg |

Ethyl 5-oxooxepane-4-carboxylate; . |

938181-32-9 | 250mg |

€371.70 | 2024-04-16 | ||

| Enamine | EN300-256692-1.0g |

ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 95% | 1.0g |

$450.0 | 2024-06-19 | |

| Enamine | EN300-256692-10.0g |

ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 95% | 10.0g |

$2676.0 | 2024-06-19 | |

| abcr | AB462265-250 mg |

Ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 250MG |

€493.40 | 2022-06-02 | ||

| 1PlusChem | 1P003AQU-5g |

Ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 95% | 5g |

$1355.00 | 2024-04-19 | |

| 1PlusChem | 1P003AQU-250mg |

Ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 95% | 250mg |

$349.00 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117940-100mg |

Ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 97% | 100mg |

¥844.00 | 2024-04-24 | |

| Crysdot LLC | CD11008664-10g |

Ethyl 5-oxooxepane-4-carboxylate |

938181-32-9 | 97% | 10g |

$3000 | 2024-07-19 | |

| 1PlusChem | 1P003AQU-100mg |

ETHYL 5-OXOOXEPANE-4-CARBOXYLATE |

938181-32-9 | 98% | 100mg |

$105.00 | 2025-03-21 |

ethyl 5-oxooxepane-4-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 30 min, -30 °C; 1 h, -30 °C; -30 °C → rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate Solvents: Tetrahydrofuran ; 15 min, -30 °C; 1 h, -30 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; -30 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; -30 °C

Referencia

- Aminoheteroaryl compounds as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; rt → -30 °C; -30 °C

1.2 Solvents: Diethyl ether ; 15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; cooled

1.2 Solvents: Diethyl ether ; 15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; cooled

Referencia

- Pyrimidinone derivatives as calcilytic compounds and their preparation, pharmaceutical compositions and use as calcium receptor inhibitors for treatment of bone and mineral diseases, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 5.5 h, -10 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Preparation of oxepinopyrazole derivatives as inhibitors of PI3-kinase activity, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 25 min, -30 °C; 1 h, -30 °C; -30 °C → rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

Referencia

- Preparation of tricyclic compounds as kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Referencia

- Heterocylcoalkenyl derivatives useful as agonists of the GPR120 and/or GPR40 receptors and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether , Dichloromethane ; 30 min, -30 °C; 1 h, -30 °C; -30 °C → rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

Referencia

- Ring-Expansion Approach to Medium-Sized Lactams and Analysis of Their Medicinal Lead-Like Properties, Chemistry - A European Journal, 2017, 23(9), 2225-2230

ethyl 5-oxooxepane-4-carboxylate Raw materials

ethyl 5-oxooxepane-4-carboxylate Preparation Products

ethyl 5-oxooxepane-4-carboxylate Literatura relevante

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

938181-32-9 (ethyl 5-oxooxepane-4-carboxylate) Productos relacionados

- 1105203-69-7(N-(4-ethylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide)

- 1448059-14-0(1'-(1-methanesulfonylpiperidine-4-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one)

- 27500-82-9(9H-Xanthen-9-one,4-(chloromethyl)-3-methoxy-)

- 2059911-98-5((2S,5R)-2-(iodomethyl)-5-(3-methylphenyl)oxane)

- 1354018-97-5([(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester)

- 76530-12-6(Naphthalene-2-sulfonic acid hydrate)

- 2171168-73-1(5-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidomethyl}furan-2-carboxylic acid)

- 1093871-50-1(3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine)

- 627834-66-6(1-4-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl-4-methylpiperidine)

- 6159-48-4(3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:938181-32-9)ethyl 5-oxooxepane-4-carboxylate

Pureza:99%/99%/99%

Cantidad:250mg/1g/5g

Precio ($):196.0/401.0/1426.0